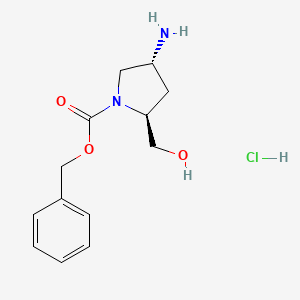

(2s,4r)-1-Cbz-2-hydroxymethyl-4-aminopyrrolidine hydrochloride

Description

(2S,4R)-1-Cbz-2-hydroxymethyl-4-aminopyrrolidine hydrochloride (CAS: 1279038-54-8) is a chiral pyrrolidine derivative featuring a carbobenzyloxy (Cbz) protective group at the N1 position, a hydroxymethyl substituent at the C2 position, and an amino group at the C4 position. Its molecular formula is C₁₃H₁₉ClN₂O₃, with a molecular weight of 286.7546 g/mol .

Structure

3D Structure of Parent

Properties

IUPAC Name |

benzyl (2S,4R)-4-amino-2-(hydroxymethyl)pyrrolidine-1-carboxylate;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H18N2O3.ClH/c14-11-6-12(8-16)15(7-11)13(17)18-9-10-4-2-1-3-5-10;/h1-5,11-12,16H,6-9,14H2;1H/t11-,12+;/m1./s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LCLNJVMWXFRKOG-LYCTWNKOSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CN(C1CO)C(=O)OCC2=CC=CC=C2)N.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@H](CN([C@@H]1CO)C(=O)OCC2=CC=CC=C2)N.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H19ClN2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

286.75 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (2s,4r)-1-Cbz-2-hydroxymethyl-4-aminopyrrolidine hydrochloride typically involves the following steps:

Starting Material: The synthesis begins with a suitable pyrrolidine derivative.

Protection: The amino group is protected using the carbobenzyloxy (Cbz) group to prevent unwanted reactions.

Hydroxymethylation: Introduction of the hydroxymethyl group at the 2-position is achieved through selective hydroxylation reactions.

Hydrochloride Formation: The final step involves converting the free base to its hydrochloride salt form to enhance solubility and stability.

Industrial Production Methods: Industrial production methods often involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow chemistry and automated synthesis may be employed to streamline the process and reduce production costs.

Types of Reactions:

Oxidation: The hydroxymethyl group can undergo oxidation to form aldehydes or carboxylic acids.

Reduction: The compound can be reduced to form various derivatives, depending on the reducing agents used.

Substitution: The amino group can participate in substitution reactions to introduce different functional groups.

Common Reagents and Conditions:

Oxidation: Reagents such as potassium permanganate or chromium trioxide are commonly used.

Reduction: Sodium borohydride or lithium aluminum hydride are typical reducing agents.

Substitution: Various alkyl halides or acyl chlorides can be used under basic or acidic conditions.

Major Products: The major products formed from these reactions include derivatives with modified functional groups, which can be further utilized in synthetic pathways or biological studies.

Scientific Research Applications

Organic Synthesis

(2S,4R)-1-Cbz-2-hydroxymethyl-4-aminopyrrolidine hydrochloride is widely used as an intermediate in the synthesis of complex organic molecules. Its chiral nature allows for the production of enantiomerically pure compounds, which are crucial in pharmaceuticals and agrochemicals.

Medicinal Chemistry

The compound serves as a precursor for developing drugs targeting specific biological pathways. Its structural features enable it to interact with various biological targets, making it essential in drug design and discovery processes.

Biological Studies

Research involving this compound has focused on enzyme mechanisms and protein-ligand interactions. The hydroxymethyl and amino groups facilitate hydrogen bonding and electrostatic interactions, enhancing binding affinity to target proteins.

Antimicrobial Activity

Recent studies indicate that derivatives of (2S,4R)-1-Cbz-2-hydroxymethyl-4-aminopyrrolidine exhibit significant antimicrobial properties against both gram-positive and gram-negative bacteria. The mechanism often involves disruption of bacterial membranes or inhibition of critical metabolic enzymes.

Case Study 1: Antimicrobial Efficacy

A study published in the Journal of Medicinal Chemistry reported that compounds structurally related to (2S,4R)-1-Cbz-2-hydroxymethyl-4-aminopyrrolidine demonstrated minimum inhibitory concentrations (MIC) ranging from 1 to 8 µM against various bacterial strains. The mechanism was attributed to membrane disruption and enzymatic inhibition .

Case Study 2: Drug Development

In a recent investigation into potential anti-cancer agents, researchers synthesized a series of compounds derived from (2S,4R)-1-Cbz-2-hydroxymethyl-4-aminopyrrolidine. These compounds exhibited promising activity against cancer cell lines by inducing apoptosis through specific receptor interactions .

Mechanism of Action

The mechanism of action of (2s,4r)-1-Cbz-2-hydroxymethyl-4-aminopyrrolidine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The stereochemistry of the compound plays a crucial role in its binding affinity and selectivity. The hydroxymethyl and amino groups facilitate hydrogen bonding and electrostatic interactions, which are essential for its biological activity.

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

Stereoisomeric Variants

(2R,4R)-1-Cbz-2-Hydroxymethyl-4-Aminopyrrolidine Hydrochloride

- Key Differences: The (2R,4R) isomer shares the same functional groups but differs in stereochemistry.

- Applications : Stereoisomers are critical in drug design, where enantiomers can exhibit divergent pharmacokinetic or pharmacodynamic profiles.

Methyl (2S,4S)-1-Cbz-4-Aminopyrrolidine-2-Carboxylate Hydrochloride

- Structural Variation : Replaces the hydroxymethyl group with a methyl carboxylate ester.

- Molecular Weight : 314.76 g/mol (vs. 286.75 g/mol for the target compound) .

- Solubility : The ester group reduces polarity compared to the hydroxymethyl substituent, likely decreasing aqueous solubility but enhancing lipid membrane permeability.

Functional Group Modifications

Methyl (2R,4S)-4-Cbz-Aminopyrrolidine-2-Carboxylate Hydrochloride

- Molecular Formula : C₁₄H₁₉ClN₂O₄ (vs. C₁₃H₁₉ClN₂O₃ for the target compound).

- Storage : Requires refrigeration (2–8°C), indicating lower thermal stability compared to the RT-stable target compound .

- Synthetic Utility : The carboxylate ester may serve as a precursor for hydrolysis to carboxylic acids, expanding its utility in peptide coupling reactions.

Pyrrolo[1,2-b]pyridazine Derivatives (e.g., EP 4 374 877 A2)

- Structural Complexity : Incorporates a fused pyridazine ring and substituents like dichlorophenyl and trifluoromethyl groups.

- Pharmacological Relevance : Such modifications enhance receptor-binding affinity in therapeutic agents (e.g., kinase inhibitors) but increase molecular weight and synthetic complexity .

Data Tables

Table 1: Structural and Physicochemical Comparisons

| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Storage Conditions | Key Functional Groups |

|---|---|---|---|---|

| (2S,4R)-1-Cbz-2-Hydroxymethyl-4-Aminopyrrolidine HCl | C₁₃H₁₉ClN₂O₃ | 286.75 | RT | Cbz, hydroxymethyl, amino |

| (2R,4R)-Isomer | C₁₃H₁₉ClN₂O₃ | 286.75 | RT (assumed) | Cbz, hydroxymethyl, amino |

| Methyl (2S,4S)-1-Cbz-4-Aminopyrrolidine-2-Carboxylate HCl | C₁₄H₁₉ClN₂O₄ | 314.76 | 2–8°C | Cbz, carboxylate ester, amino |

| Pyrrolo[1,2-b]pyridazine Derivative (EP 4 374 877 A2) | C₂₃H₁₈Cl₂F₆N₄O₃ | 603.31 | N/A | Fused pyridazine, dichlorophenyl |

Research Implications

- Stereochemistry : The (2S,4R) configuration may offer superior enantioselectivity in catalytic processes compared to its (2R,4R) counterpart .

- Functional Group Trade-offs : Hydroxymethyl groups enhance hydrophilicity, favoring aqueous solubility, while carboxylate esters improve lipophilicity for membrane penetration .

- Stability : RT storage of the target compound simplifies handling compared to refrigerated analogs, suggesting robust crystalline packing or reduced hygroscopicity .

Biological Activity

(2S,4R)-1-Cbz-2-hydroxymethyl-4-aminopyrrolidine hydrochloride, a compound with significant potential in medicinal chemistry, has garnered attention for its biological activities. This article explores its chemical properties, synthesis, and biological activities, particularly focusing on its implications in therapeutic applications.

The compound has the following chemical characteristics:

| Property | Value |

|---|---|

| Chemical Formula | C₁₃H₁₉ClN₂O₃ |

| Molecular Weight | 286.75 g/mol |

| CAS Number | 1279038-54-8 |

| IUPAC Name | Benzyl (2S,4R)-4-amino-2-(hydroxymethyl)pyrrolidine-1-carboxylate; hydrochloride |

| PubChem CID | 45072633 |

Synthesis

The synthesis of this compound involves several steps typically starting from commercially available precursors. The key steps include:

- Formation of the pyrrolidine ring through cyclization reactions.

- Protection of the amine group using a carbobenzyloxy (Cbz) group.

- Hydroxymethylation at the second position to introduce the hydroxymethyl group.

- Formation of the hydrochloride salt for increased solubility and stability.

Antimicrobial Properties

Recent studies indicate that compounds similar to (2S,4R)-1-Cbz-2-hydroxymethyl-4-aminopyrrolidine exhibit significant antimicrobial activity. For example, research on related pyrrolidine derivatives has shown efficacy against both gram-positive and gram-negative bacteria, with minimum inhibitory concentrations (MIC) ranging from 1 to 8 µM . The mechanism of action typically involves disruption of bacterial membrane integrity.

Cytotoxicity and Anticancer Activity

In vitro studies have demonstrated that certain derivatives of this compound can induce cytotoxic effects in various human tumor cell lines. For instance, related compounds have shown selective toxicity against leukemia cells while sparing normal cells . The cytotoxicity is often attributed to the ability of these compounds to interfere with cellular processes such as DNA replication and protein synthesis.

Case Studies

Several case studies have highlighted the potential therapeutic applications of (2S,4R)-1-Cbz-2-hydroxymethyl-4-aminopyrrolidine:

-

Case Study 1: Antimicrobial Activity

- A study evaluated the antimicrobial efficacy of a series of pyrrolidine derivatives against resistant strains of Staphylococcus aureus and Escherichia coli. The findings revealed that modifications in the side chains significantly enhanced antibacterial activity while reducing hemolytic effects on human red blood cells.

-

Case Study 2: Anticancer Potential

- In a clinical trial involving leukemia patients, a derivative of this compound was tested for its ability to induce apoptosis in cancer cells. Results indicated a notable reduction in cell viability, suggesting potential for further development as an anticancer agent.

The biological activity of (2S,4R)-1-Cbz-2-hydroxymethyl-4-aminopyrrolidine is believed to be mediated through several mechanisms:

- Membrane Disruption: Similar compounds have been shown to disrupt bacterial membranes leading to cell lysis.

- Inhibition of Enzymatic Activity: These compounds may inhibit critical enzymes involved in bacterial metabolism or cancer cell proliferation.

Q & A

Basic Research Questions

Q. What are the critical steps for synthesizing (2S,4R)-1-Cbz-2-hydroxymethyl-4-aminopyrrolidine hydrochloride with high enantiomeric purity?

- Methodological Answer : The synthesis typically involves stereoselective protection of the pyrrolidine ring. Key steps include:

- Chiral induction : Use of (2S,4R)-configured starting materials to preserve stereochemistry.

- Cbz protection : Introduction of the carbobenzyloxy (Cbz) group at the N1 position via reaction with benzyl chloroformate under basic conditions (e.g., NaHCO₃ in THF) .

- Hydroxymethylation : Selective hydroxymethylation at C2 using formaldehyde or paraformaldehyde in the presence of a Lewis acid catalyst (e.g., ZnCl₂) to avoid racemization .

- Purification : Recrystallization from methanol/ethyl acetate mixtures yields >97% purity, confirmed by HPLC and chiral column analysis .

Q. How is the compound characterized to confirm its stereochemical configuration?

- Methodological Answer :

- Circular Dichroism (CD) : Detects Cotton effects at 220–250 nm, correlating with the (2S,4R) configuration .

- X-ray Crystallography : Resolves absolute configuration. For example, orthogonal crystal systems (e.g., P2₁2₁2₁) with Z=4 and R-factor <0.08 confirm spatial arrangement .

- NMR Analysis : H-H coupling constants (e.g., and ) validate trans/cis relationships between substituents .

Advanced Research Questions

Q. How does the hydrogen-bonding network in the crystal structure influence its stability and reactivity?

- Methodological Answer :

- Crystal Packing : The compound forms a bilayer structure with alternating polar (NH₃⁺, OH) and nonpolar (Cbz, methyl) regions. Polar interactions dominate along the c-axis via O–H···Cl⁻ and N–H···O hydrogen bonds, stabilizing the lattice .

- Impact on Reactivity : The Cl⁻ ion acts as a hydrogen-bond acceptor, polarizing the N–H bond of the 4-amine group, which enhances nucleophilicity in coupling reactions (e.g., amide bond formation) .

Q. What strategies are used to incorporate this compound into PROTACs for targeted protein degradation?

- Methodological Answer :

- E3 Ligase Recruitment : The Cbz-protected amine serves as a handle for conjugation to VHL or CRBN ligands (e.g., (S)-2-amino-3,3-dimethylbutanoyl) via carbodiimide-mediated coupling .

- Linker Optimization : Ethylene glycol or PEG-based linkers balance solubility and proteasome recruitment efficiency. Stability is assessed via thermal shift assays (ΔTₘ >5°C indicates improved binding) .

- Biological Validation : Western blotting confirms degradation efficiency (DC₅₀ <100 nM) in cell lines expressing target proteins (e.g., BRD4) .

Q. How can researchers resolve discrepancies in reported hydrogen-bonding patterns across crystallographic studies?

- Methodological Answer :

- Systematic Reanalysis : Compare unit cell parameters (e.g., a=5.268 Å, b=6.786 Å) and hydrogen-bond distances (O···Cl⁻ ≈2.9–3.1 Å) from multiple datasets .

- DFT Calculations : Optimize molecular geometries using B3LYP/6-31G* to identify energetically favorable H-bond configurations. Deviations >0.2 Å suggest experimental artifacts .

- Temperature-Dependent Crystallography : Conduct studies at 100 K vs. 295 K to assess thermal motion effects on H-bond networks .

Methodological Challenges

Q. What techniques are recommended to assess the conformational stability of this compound under physiological conditions?

- Methodological Answer :

- Thermal Denaturation : Monitor ellipticity at 222 nm via CD spectroscopy. A ΔΔG of +24.7 kJ/mol for (4R)-configured derivatives indicates enhanced stability over wild-type analogs .

- Chemical Denaturation : Use guanidinium chloride (0–6 M) to determine the midpoint of unfolding (Cₘ), with higher Cₘ values (e.g., 3.5 M) reflecting greater stability .

- Protease Resistance Assays : Incubate with trypsin/chymotrypsin and quantify intact compound via LC-MS. Half-life >2 hours suggests robustness in biological systems .

Q. How can researchers optimize reaction yields in large-scale syntheses of this compound?

- Methodological Answer :

- Catalyst Screening : Test Pd/C vs. Raney Ni for Cbz deprotection; Pd/C in ethanol/HCl achieves >90% yield .

- Solvent Effects : Use DMF for hydroxymethylation (reaction completion in 4 hours vs. 8 hours in THF) .

- Flow Chemistry : Continuous processing reduces racemization (<2% enantiomeric excess loss) compared to batch methods .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.